Etelcalcetide

Vue d'ensemble

Description

Il est en cours de développement comme traitement intraveineux de l'hyperparathyroïdie secondaire chez les patients hémodialysés atteints de maladie rénale chronique . Ce composé a montré des résultats prometteurs dans la réduction des taux d'hormone parathyroïdienne et de facteur de croissance des fibroblastes 23 lors d'essais cliniques .

Méthodes De Préparation

AMG 416 est un peptide synthétique composé de huit acides aminés. La préparation d'AMG 416 implique la synthèse peptidique en phase solide, qui est une méthode courante pour la synthèse des peptides. Le processus comprend les étapes suivantes :

Synthèse peptidique en phase solide : La chaîne peptidique est assemblée sur un support solide, en commençant par l'extrémité C-terminale jusqu'à l'extrémité N-terminale.

Clivage et déprotection : Le peptide est clivé du support solide et les groupes protecteurs sont éliminés.

Purification : Le peptide brut est purifié par chromatographie liquide haute performance pour obtenir le produit souhaité.

Analyse Des Réactions Chimiques

AMG 416 subit plusieurs types de réactions chimiques, notamment :

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation et des agents réducteurs comme le dithiothréitol pour la réduction . Les principaux produits formés à partir de ces réactions sont les formes oxydées ou réduites d'AMG 416 .

Applications de recherche scientifique

AMG 416 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la médecine et de la biologie :

Traitement de l'hyperparathyroïdie secondaire : AMG 416 est en cours de développement comme traitement de l'hyperparathyroïdie secondaire chez les patients atteints de maladie rénale chronique subissant une hémodialyse.

Agoniste du récepteur sensible au calcium : AMG 416 agit comme un agoniste du récepteur sensible au calcium, ce qui le rend utile pour l'étude de l'homéostasie du calcium et des troubles associés.

Études pharmacocinétiques : AMG 416 est utilisé dans les études pharmacocinétiques pour comprendre son absorption, sa distribution, son métabolisme et son excrétion dans l'organisme.

Mécanisme d'action

AMG 416 exerce ses effets en se liant et en activant le récepteur sensible au calcium sur la glande parathyroïde . Cette activation entraîne une diminution de la sécrétion d'hormone parathyroïdienne, ce qui contribue à réguler les taux de calcium dans l'organisme . Le mécanisme implique la formation d'un pont disulfure entre un résidu cystéine dans AMG 416 et un résidu cystéine dans le récepteur sensible au calcium . Cette interaction est cruciale pour l'activité pharmacologique d'AMG 416 .

Applications De Recherche Scientifique

Reduction of Parathyroid Hormone Levels

Numerous clinical trials have demonstrated the efficacy of etelcalcetide in lowering PTH levels in patients undergoing hemodialysis. A pivotal study showed that this compound significantly reduced mean serum PTH concentrations compared to placebo, achieving a response rate of 74% versus 8% in the placebo group (P < .001) . Over a one-year treatment period, patients treated with this compound exhibited sustained reductions in PTH without new safety concerns emerging .

Comparative Efficacy

In head-to-head studies against cinacalcet, this compound has shown superior efficacy in reducing PTH levels. For instance, one trial reported that 90% of patients treated with this compound achieved a significant reduction in iPTH levels compared to only 19.5% in the control group . This suggests that this compound may offer a more effective treatment option for managing SHPT.

Safety Profile

The safety profile of this compound has been extensively evaluated across multiple studies. Common adverse effects include hypocalcemia, which is consistent with its pharmacological action . However, these effects are generally manageable and do not outweigh the benefits provided by significant reductions in PTH levels.

Long-Term Use and Outcomes

A study examining long-term outcomes for patients on this compound indicated that sustained use led to significant improvements in biochemical markers associated with bone metabolism and mineral balance . Patients demonstrated reductions in bone-specific alkaline phosphatase and collagen type 1 cross-linked C-telopeptide, indicating a positive impact on bone health.

Patient Adherence and Quality of Life

Research has also focused on patient adherence to this compound treatment regimens. Studies suggest that the intravenous administration route may enhance adherence compared to oral calcimimetics, as it eliminates concerns about gastrointestinal side effects and dosing accuracy . Improved adherence correlates with better overall management of SHPT and enhanced quality of life for patients.

Summary Table: Clinical Trials Overview

| Study | Population | Intervention | Primary Outcome | Results |

|---|---|---|---|---|

| Trial A | 254 hemodialysis patients | This compound vs Placebo | Reduction in PTH | 74% achieved primary endpoint (P < .001) |

| Trial B | 255 hemodialysis patients | This compound vs Placebo | Reduction in PTH | 75% achieved primary endpoint (P < .001) |

| Comparative Study | Patients on dialysis | This compound vs Cinacalcet | Reduction in iPTH | 90% vs 19.5% for control (P < .001) |

Mécanisme D'action

AMG 416 exerts its effects by binding to and activating the calcium-sensing receptor on the parathyroid gland . This activation leads to a decrease in parathyroid hormone secretion, which helps regulate calcium levels in the body . The mechanism involves the formation of a disulfide bond between a cysteine residue in AMG 416 and a cysteine residue in the calcium-sensing receptor . This interaction is crucial for the pharmacological activity of AMG 416 .

Comparaison Avec Des Composés Similaires

AMG 416 est similaire à d'autres agonistes du récepteur sensible au calcium, comme le cinacalcet . AMG 416 présente certaines caractéristiques uniques :

Longue durée d'action : AMG 416 a une demi-vie plus longue que le cinacalcet, ce qui le rend adapté à des posologies moins fréquentes.

Administration intraveineuse : Contrairement au cinacalcet, qui est administré par voie orale, AMG 416 est administré par voie intraveineuse, offrant une voie d'administration alternative pour les patients qui pourraient avoir des difficultés avec les médicaments administrés par voie orale.

Des composés similaires comprennent :

Activité Biologique

Etelcalcetide, a novel calcimimetic agent, is primarily used for treating secondary hyperparathyroidism (sHPT) in patients with chronic kidney disease (CKD) undergoing hemodialysis. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, mechanism of action, clinical efficacy, and safety profile based on diverse research findings.

Pharmacodynamics

This compound functions as an allosteric modulator of the calcium-sensing receptor (CaSR). By binding to this receptor, it enhances its sensitivity to extracellular calcium levels, leading to a decrease in parathyroid hormone (PTH) secretion. Key pharmacodynamic findings include:

- PTH Reduction : Following intravenous administration, this compound significantly reduces PTH levels within 30 minutes. The extent of this reduction correlates with the drug dosage and plasma concentration in hemodialysis patients .

- Calcium and Phosphate Regulation : The decrease in PTH levels also results in lower serum calcium and mitigates post-dialytic phosphate elevation .

This compound's mechanism involves the following steps:

- Binding to CaSR : It binds to the CaSR on parathyroid cells.

- Increased Calcium Sensitivity : This binding enhances the receptor's activation by extracellular calcium.

- Decreased PTH Secretion : The enhanced receptor activity leads to reduced secretion of PTH, which is crucial for regulating calcium and phosphate metabolism .

Clinical Efficacy

Clinical studies have demonstrated this compound's effectiveness in managing sHPT:

- Comparative Studies : In a randomized trial involving 683 hemodialysis patients, this compound was found to be non-inferior to cinacalcet in reducing PTH levels over 26 weeks. Notably, this compound showed superiority in patients with severe sHPT previously uncontrolled with cinacalcet .

- Case Studies : In patients with baseline PTH levels exceeding 1000 pg/mL, this compound reduced median PTH from 1231 pg/mL to 763 pg/mL (p=0.012). For those with lower baseline levels, a reduction from 924 pg/mL to 627 pg/mL was observed (p=0.046) .

Safety Profile

While this compound is generally well-tolerated, it does have some adverse effects:

- Common Adverse Effects : Hypocalcemia is the most significant concern, along with tremors and convulsions .

- Cardiovascular Safety : In animal studies, a prolongation of the corrected QT interval was noted, primarily related to reductions in serum calcium levels .

- Genotoxicity : Although this compound exhibited mutagenic properties in some bacterial strains, it was deemed nongenotoxic based on comprehensive mammalian genotoxicity assays .

Research Findings Summary Table

Propriétés

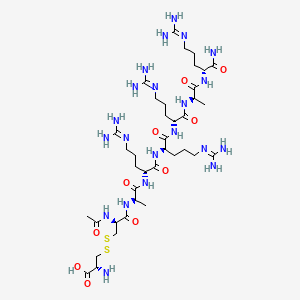

IUPAC Name |

(2R)-3-[[(2S)-2-acetamido-3-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H73N21O10S2/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52)/t18-,19-,21+,22-,23-,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIAZGVDEUQPRI-ZJQCGQFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H73N21O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70155132 | |

| Record name | Etelcalcetide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1048.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Etelcalcetide is a calcimimetic agent that allosterically modulates the calcium-sensing receptor (CaSR). Etelcalcetide binds to the CaSR and enhances activation of the receptor by extracellular calcium. Activation of the CaSR on parathyroid chief cells decreases PTH secretion. | |

| Record name | Etelcalcetide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12865 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1262780-97-1 | |

| Record name | Etelcalcetide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262780971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etelcalcetide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12865 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etelcalcetide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETELCALCETIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ME133FJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.